molecular formula C20H26O3Si B13870471 Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 118715-16-5

Butanoic acid, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B13870471
CAS No.: 118715-16-5
M. Wt: 342.5 g/mol
InChI Key: ILQZWTPGNNRAEJ-UHFFFAOYSA-N
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Description

4-[tert-Butyl(diphenyl)silyl]oxybutanoic acid is a chemical compound that features a tert-butyl(diphenyl)silyl group attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[tert-butyl(diphenyl)silyl]oxybutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or 2,6-lutidine, and a catalyst like DMAP (4-dimethylaminopyridine) or imidazole . The reaction conditions are mild, often performed at room temperature, and the product is purified through standard organic synthesis techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for 4-[tert-butyl(diphenyl)silyl]oxybutanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[tert-Butyl(diphenyl)silyl]oxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[tert-Butyl(diphenyl)silyl]oxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[tert-butyl(diphenyl)silyl]oxybutanoic acid exerts its effects involves the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[tert-Butyl(diphenyl)silyl]oxybutanoic acid is unique due to its balance of steric bulk and stability. The diphenyl groups provide additional steric hindrance compared to tert-butyldimethylsilyl chloride, while the tert-butyl group offers stability against acidic and nucleophilic conditions . This makes it particularly useful in complex organic syntheses where selective protection and deprotection of hydroxyl groups are required.

Properties

CAS No.

118715-16-5

Molecular Formula

C20H26O3Si

Molecular Weight

342.5 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybutanoic acid

InChI

InChI=1S/C20H26O3Si/c1-20(2,3)24(17-11-6-4-7-12-17,18-13-8-5-9-14-18)23-16-10-15-19(21)22/h4-9,11-14H,10,15-16H2,1-3H3,(H,21,22)

InChI Key

ILQZWTPGNNRAEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(=O)O

Origin of Product

United States

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